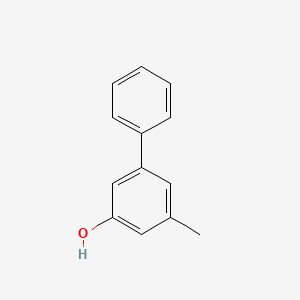

3-Methyl-5-phenylphenol

Description

3-Methyl-5-phenylphenol is a trisubstituted phenolic compound featuring a methyl group at the 3-position and a phenyl group at the 5-position of the phenol ring. It has been utilized as a synthetic building block in organic chemistry, particularly in the development of complex aromatic systems . While commercial availability is currently discontinued, its structural simplicity and substituent arrangement make it a valuable reference for comparing physicochemical and electronic properties with related compounds.

Properties

IUPAC Name |

3-methyl-5-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDBTVDUEPOHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503186 | |

| Record name | 5-Methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50715-82-7 | |

| Record name | 5-Methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-5-phenylphenol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-phenylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert quinones back to hydroquinones.

Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic system towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions to achieve the desired substitution.

Major Products Formed:

Oxidation: Quinones

Reduction: Hydroquinones

Electrophilic Substitution: Nitro, sulfo, and halo derivatives of this compound

Scientific Research Applications

Electropolymerization

One significant application of 3-Methyl-5-phenylphenol is in the field of electropolymerization. Research has shown that phenolic compounds can be polymerized to form conductive materials useful in sensors and electronic devices. For instance, the electropolymerization of phenylphenols has been studied in solvents like methyl isobutyl ketone (MIBK) and mesityl oxide, demonstrating varying properties based on the solvent used. The resulting polymers exhibited enhanced electrochemical properties, making them suitable for analytical applications, such as detecting specific phenolic compounds .

Table 1: Electrochemical Properties of Polymers from Phenylphenols

| Polymer Type | Solvent Used | Recovery Rate (%) |

|---|---|---|

| Poly(2-Phenylphenol) | MIBK | 92.55 |

| Poly(2-Phenylphenol) + CAV | MIBK | 98.54 |

| Poly(3-Phenylphenol) | Mesityl Oxide | 103.84 |

This table summarizes the recovery rates of different polymers formed from phenylphenols, highlighting the impact of solvent choice on electrochemical performance.

Toxicological Studies

In toxicology, this compound is studied for its effects on aquatic organisms and mammals. Quantitative structure–activity relationship (QSAR) models have been developed to predict the toxicity of phenolic compounds based on their chemical structure. These models utilize datasets that correlate molecular descriptors with biological activity, providing insights into the potential risks associated with exposure to these compounds .

Case Study: Acute Toxicity in Aquatic Organisms

A study analyzed the acute toxicity of various phenolic compounds, including this compound, on species such as Tetrahymena pyriformis and tadpoles. The results indicated that structural modifications significantly influenced toxicity levels, with implications for environmental safety assessments .

Preservatives and Antimicrobial Agents

This compound has been evaluated for its efficacy as a preservative in cosmetic formulations due to its antimicrobial properties. Regulatory bodies have assessed its safety at concentrations up to 0.2% in rinse-off products, indicating a favorable risk profile when used appropriately .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound for calibrating instruments used in detecting phenolic contaminants in environmental samples. Its stability and well-characterized properties make it an ideal candidate for method validation in chromatographic techniques .

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenylphenol involves its interaction with various molecular targets. The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic system allows it to participate in π-π interactions with proteins and nucleic acids, affecting their activity and stability.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include trisubstituted phenols and hydantoins with varying substituents. Below is a comparative analysis based on substituent positions and functional groups:

a. 3-(4-Methoxyphenyl)-2-methyl-5-phenylphenol (10a)

- Structure: Differs from 3-Methyl-5-phenylphenol by replacing the 3-methyl group with a 4-methoxyphenyl group.

- Impact: The electron-donating methoxy group enhances solubility in polar solvents compared to the methyl group in this compound. This substitution also introduces resonance effects, altering the phenolic O–H acidity .

b. 2-(4-Chlorophenyl)-3,5-bis(4-methylphenyl)phenol (9e)

- Structure : Features a 4-chlorophenyl group at the 2-position and methylphenyl groups at 3- and 5-positions.

- Impact: The electron-withdrawing chlorine atom increases the phenol’s acidity relative to this compound. The bulky methylphenyl groups reduce molecular symmetry, affecting crystallization behavior .

c. 5-Methyl-5-(3-chlorophenyl)hydantoin

- Structure : A hydantoin derivative with a 3-chlorophenyl substituent.

- Impact: Unlike phenolic analogs, the hydantoin ring introduces hydrogen-bonding sites, influencing melting points (e.g., 173–175°C for hydantoins vs. lower melting ranges for simpler phenols) .

d. 3-(3-Chloro-5-fluorophenyl)-5-methylphenol

- Structure : Contains halogen substituents (Cl, F) on the phenyl ring.

- Impact : The electronegative halogens enhance thermal stability and alter UV-Vis absorption spectra due to conjugation effects .

Physical Properties

Table 1 summarizes key physical properties of this compound and analogs:

| Compound | Melting Point (°C) | Solubility (Polarity Trend) | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Not reported | Moderate (non-polar solvents) | 200.24 |

| 3-(4-Methoxyphenyl)-2-methyl-5-phenylphenol (10a) | Oil (no defined mp) | High (polar solvents) | 316.39 |

| 2-(4-Chlorophenyl)-3,5-bis(4-methylphenyl)phenol (9e) | 173.5–175.8 | Low (crystalline solids) | 408.93 |

| 5-Methyl-5-(3-chlorophenyl)hydantoin | 173–175 | Moderate (DMSO) | 238.68 |

Notes:

- Bulky substituents (e.g., 4-methylphenyl in 9e) elevate melting points due to improved crystal packing .

- Methoxy groups enhance polarity, as seen in 10a’s oil-like consistency .

Spectroscopic Data

NMR Chemical Shifts :

- This compound: The methyl group (δ ~2.3 ppm, $^1$H) and phenolic proton (δ ~5.0 ppm, $^1$H) are characteristic .

- 10a : Methoxy protons resonate at δ ~3.8 ppm ($^1$H), while the 4-methoxyphenyl group causes downfield shifts in aromatic protons (δ 6.7–7.4 ppm) .

- 9e : Chlorine’s electronegativity deshields adjacent protons, shifting aromatic signals to δ 7.2–7.6 ppm ($^1$H) .

HRMS Validation :

- All compounds in show <2 ppm error between calculated and observed molecular weights, confirming structural integrity .

Reactivity and Electronic Effects

- Acidity: Electron-withdrawing groups (e.g., Cl in 9e) lower the pKa of the phenolic –OH group compared to electron-donating groups (e.g., methyl in this compound) .

- Synthetic Utility: Halogenated analogs (e.g., 3-(3-chloro-5-fluorophenyl)-5-methylphenol) serve as intermediates in cross-coupling reactions, whereas methoxy-substituted derivatives (e.g., 10a) undergo demethylation under acidic conditions .

Biological Activity

3-Methyl-5-phenylphenol (MPPP) is a phenolic compound that has attracted attention due to its potential biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed exploration of the biological activity of MPPP, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its phenolic structure, which contributes to its reactivity and biological activity. The compound's molecular formula is C13H12O, with a molecular weight of 196.24 g/mol. Its structure allows for participation in various biochemical reactions, particularly those involving oxidative stress and inflammation.

Biological Activities

1. Antioxidant Activity

Phenolic compounds are known for their antioxidant properties, which help neutralize reactive oxygen species (ROS) in biological systems. MPPP's phenolic group can participate in redox reactions, contributing to its capacity to mitigate oxidative stress. Studies indicate that MPPP may enhance the body's antioxidant defense mechanisms, potentially offering protective effects against oxidative damage associated with various diseases .

2. Antimicrobial Properties

Research has demonstrated that MPPP exhibits antimicrobial activity against various pathogens. This includes effectiveness against bacteria and fungi, making it a candidate for exploring applications in pharmaceuticals and food preservation. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .

3. Anti-inflammatory Effects

MPPP has been studied for its anti-inflammatory properties, which are crucial in managing chronic inflammatory conditions. It may inhibit pro-inflammatory mediators and cytokines, thereby reducing inflammation in tissues. This activity is significant for conditions such as arthritis and other inflammatory diseases .

Study on Antioxidant Activity

In a controlled study assessing the antioxidant capacity of MPPP, researchers found that the compound significantly reduced lipid peroxidation levels in human cell lines exposed to oxidative stress. The results indicated that MPPP could enhance cellular resilience against oxidative damage, suggesting potential therapeutic applications in oxidative stress-related diseases.

| Concentration (µM) | Lipid Peroxidation (%) | Control (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 75 | 25 |

| 50 | 50 | 50 |

| 100 | 30 | 70 |

Study on Antimicrobial Activity

A separate investigation evaluated the antimicrobial efficacy of MPPP against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The study utilized disk diffusion methods to measure the inhibition zones.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

These findings suggest that MPPP could be developed as a natural preservative or therapeutic agent against bacterial infections.

The biological activities of MPPP are attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : MPPP scavenges free radicals and chelates metal ions, thus reducing oxidative stress.

- Antimicrobial Mechanism : It disrupts microbial cell wall integrity and interferes with metabolic pathways essential for pathogen survival.

- Anti-inflammatory Mechanism : MPPP modulates signaling pathways associated with inflammation, including NF-κB and COX enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.